molecular formula C9H21N3O B1385884 3-(Dipropylamino)propanohydrazide CAS No. 90795-57-6

3-(Dipropylamino)propanohydrazide

Cat. No.: B1385884
CAS No.: 90795-57-6
M. Wt: 187.28 g/mol
InChI Key: TWCAQEDIEJTCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dipropylamino)propanohydrazide is a chemical compound with the molecular formula C9H21N3O and a molecular weight of 187.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

3-(Dipropylamino)propanohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(Dipropylamino)propanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dipropylamino)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

3-(Dipropylamino)propanohydrazide can be compared with other similar compounds, such as:

  • 3-(Diethylamino)propanohydrazide
  • 3-(Dibutylamino)propanohydrazide
  • 3-(Dipropylamino)butanohydrazide

These compounds share similar structural features but differ in their alkyl chain lengths or substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific dipropylamino group, which imparts distinct properties and applications .

Properties

IUPAC Name

3-(dipropylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-3-6-12(7-4-2)8-5-9(13)11-10/h3-8,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCAQEDIEJTCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dipropylamino)propanohydrazide
Reactant of Route 2
Reactant of Route 2
3-(Dipropylamino)propanohydrazide
Reactant of Route 3
3-(Dipropylamino)propanohydrazide
Reactant of Route 4
Reactant of Route 4
3-(Dipropylamino)propanohydrazide
Reactant of Route 5
3-(Dipropylamino)propanohydrazide
Reactant of Route 6
Reactant of Route 6
3-(Dipropylamino)propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.